2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic Acid
Description
This compound is a fluorinated non-proteinogenic amino acid with the molecular formula C₁₁H₁₁F₄NO₂ and a molecular weight of 265.208 g/mol . Its structure features an amino group attached to a propanoic acid backbone, substituted at the phenyl ring with 5-fluoro and 2-trifluoromethyl groups. These substituents enhance lipophilicity and metabolic stability, making it a candidate for applications in agrochemicals or bioactive molecules .
Properties
IUPAC Name |
2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO2/c11-6-1-2-7(10(12,13)14)5(3-6)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWMNLANSVHRDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-(trifluoromethyl)benzaldehyde and glycine.
Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with glycine in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired amino acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom and trifluoromethyl group on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1. Enzyme Inhibition Studies
Research has indicated that this compound exhibits potential as an inhibitor for several enzymes, particularly monoamine oxidase (MAO) and acetylcholinesterase (AChE). In a study focusing on halogenated coumarin-chalcones, it was found that derivatives similar to 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid demonstrated selective inhibition of MAO-B with notable potency (IC50 values around 0.51 μM) and selectivity over MAO-A . This suggests that the compound could be further explored for therapeutic applications in treating neurodegenerative diseases where MAO-B is implicated.
1.2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A combined experimental and computational study highlighted its effectiveness against various bacterial strains . The structural characteristics of this compound may enhance its interaction with microbial targets, leading to improved efficacy compared to non-fluorinated analogs.
Biochemical Applications
2.1. Neurotransmitter Modulation
Due to its structural similarity to amino acids, this compound may influence neurotransmitter systems. Its ability to inhibit enzymes involved in neurotransmitter degradation positions it as a candidate for research into mood disorders and cognitive enhancement .
2.2. Toxicological Assessments
In vitro studies assessing the cytotoxicity of related compounds have shown that derivatives can be evaluated for safety in biological systems. For instance, compounds similar to this compound were tested on Vero cells, revealing acceptable toxicity profiles at lower concentrations (up to 100 μg/mL) while maintaining cellular viability . Such findings are crucial for determining the safety of potential therapeutic agents.
Material Science
3.1. Polymer Chemistry
The incorporation of fluorinated compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and chemical resistance. The unique fluorinated structure of this compound may contribute to the development of high-performance polymers suitable for demanding applications in electronics and coatings.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Enzyme inhibitors (MAO-B, AChE) | Potent inhibition with selectivity; potential in neurodegenerative disease treatment |
| Biochemical Research | Neurotransmitter modulation | Influences neurotransmitter systems; potential for mood disorder treatment |
| Toxicological Studies | Cytotoxicity assessments | Safe up to 100 μg/mL; acceptable viability in Vero cells |
| Material Science | Polymer enhancements | Improved thermal stability and chemical resistance in polymer applications |
Mechanism of Action
The mechanism of action of 2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may affect signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Halogenated Derivatives of L-meta-Tyrosine
Compound 8h (2-amino-3-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]propanoic acid) shares a trifluoromethyl group and fluorine substitution but differs by a hydroxyl group at the 5-position instead of a methyl group. Key findings:
D-Amino Acids with Aromatic Side Chains
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Feature |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₁F₄NO₂ | 265.208 | 5-Fluoro, 2-Trifluoromethyl | High lipophilicity, herbicidal |
| D-Tyrosine | C₉H₁₁NO₃ | 181.19 | 4-Hydroxyphenyl | Proteinogenic, polar hydroxyl |
| D-Tryptophan | C₁₁H₁₂N₂O₂ | 204.22 | Indole ring | UV fluorescence, bulky side chain |
- Biological Role: Unlike D-Tyrosine (a proteinogenic amino acid), the target compound is non-proteinogenic and may interfere with plant metabolic pathways .
Trifluoromethylphenyl Propanoic Acid Derivatives
- 3-[4-(Trifluoromethyl)phenyl]propanoic Acid (CAS 94022-99-8): Structure: Lacks the amino group, making it a simpler carboxylic acid. Acidity: Higher acidity (pKa ~2–3) compared to the target compound (pKa ~4–5 for the amino group) due to the absence of the basic amino moiety . Applications: Used in materials science rather than bioactive roles .
Heterocyclic Analogs
- 3-Amino-3-(5-(2-(Trifluoromethyl)phenyl)furan-2-yl)propanoic Acid (CAS 773125-91-0): Backbone: Contains a furan ring instead of a benzene ring.
Key Research Findings
Substituent Effects on Bioactivity
Degradation Profiles
- Target Compound : Expected to degrade faster than perfluorinated analogs (e.g., compounds in ) due to fewer fluorine atoms, reducing environmental persistence .
- Comparison with 8h : The absence of a hydroxyl group in the target may accelerate microbial degradation compared to 8h, balancing efficacy and environmental safety .
Biological Activity
Overview
2-amino-3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid, also known by its chemical formula , is a derivative of phenylalanine that has garnered interest for its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. Its unique structure, characterized by a trifluoromethyl group and a fluorine atom on the phenyl ring, influences its biological activity and interaction with various molecular targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, thus blocking substrate access. This property is crucial for its potential use in treating diseases where enzyme activity is dysregulated.
- Protein Interactions : The compound may alter the conformation and function of proteins, impacting various cellular processes including signaling pathways related to inflammation and cell proliferation.
Therapeutic Potential
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-inflammatory Properties : Investigations into its anti-inflammatory effects suggest that it may modulate inflammatory pathways, offering a basis for treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Activity : Preliminary research indicates that this compound exhibits cytotoxic effects against cancer cell lines. For example, studies reported significant inhibition of cell proliferation in models such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) .
- Comparative Studies : When compared to similar compounds, such as 2-amino-3-[4-fluoro-2-(trifluoromethyl)phenyl]propanoic acid, this compound demonstrated enhanced potency due to the specific positioning of its substituents on the phenyl ring .
Cytotoxicity Assessment
A study conducted on the cytotoxic activity of synthesized conjugates involving this amino acid revealed promising results. The compound was tested alongside standard chemotherapeutics like 5-fluorouracil, showing effective inhibition of tumor growth in vitro. The cytotoxic effects were quantified using standard assays that measure cell viability .
Antimicrobial Activity
Another area of research focused on the antimicrobial properties of derivatives containing the trifluoromethyl group. Compounds similar to this compound exhibited significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
